molecular formula C8H8Cl2N2O2 B13922742 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine

4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine

Cat. No.: B13922742
M. Wt: 235.06 g/mol
InChI Key: KWHOJGMFJHLVNN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . This compound is characterized by the presence of two chlorine atoms, a dioxolane ring, and a methyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine involves several steps. One common method includes the reaction of 4,6-dichloropyrimidine with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine include:

    4,6-Dichloropyrimidine: Lacks the dioxolane and methyl groups, making it less complex.

    5-(1,3-Dioxolan-2-yl)pyrimidine: Lacks the chlorine atoms, affecting its reactivity.

    2-Methylpyrimidine: Lacks both the chlorine atoms and the dioxolane ring, making it a simpler structure.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity .

Properties

Molecular Formula

C8H8Cl2N2O2

Molecular Weight

235.06 g/mol

IUPAC Name

4,6-dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine

InChI

InChI=1S/C8H8Cl2N2O2/c1-4-11-6(9)5(7(10)12-4)8-13-2-3-14-8/h8H,2-3H2,1H3

InChI Key

KWHOJGMFJHLVNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C2OCCO2)Cl

Origin of Product

United States

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